![molecular formula C15H12N2O5 B5526090 {4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

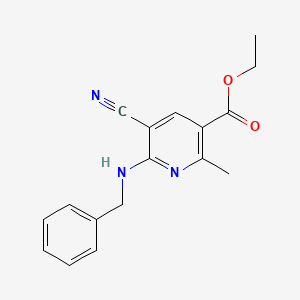

Synthesis Analysis The synthesis of derivatives similar to "{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid" often involves the reaction of aminobenzoic acids with compounds possessing active functional groups, leading to the formation of products with distinct substituents and properties. For example, the reaction of 4-aminobenzoic acid with halo and nitro-substituted aromatic compounds through hydrogen bonding in crystallization processes has been documented, showcasing the versatility of aminobenzoic acid derivatives in synthesizing complex molecular structures (Smith et al., 1997).

Molecular Structure Analysis Molecular structure characterization, including X-ray diffraction, is pivotal for understanding the spatial arrangement and bonding interactions within molecules. For instance, the crystal structures of adducts formed by 4-aminobenzoic acid with various nitro-substituted aromatic compounds have been elucidated, revealing insights into the intermolecular interactions and hydrogen bonding patterns that stabilize these structures (Smith et al., 1997).

Applications De Recherche Scientifique

Synthesis of New Derivatives with Anti-Salmonella Typhi Activity

Researchers have developed new 2-amino-1,3,4-oxadiazole derivatives, including reactions of phenyl acetic acid derivatives leading to various compounds with significant antibacterial activity against Salmonella typhi. This demonstrates the potential of derivatives for developing antibacterial agents (Salama, 2020).

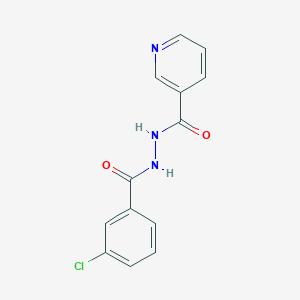

Abraham Model Correlations for Solute Transfer

The Abraham model correlations, derived from experimental solubilities including various nitrobenzoic acids, provide insights into solute transfer into 2-methoxyethanol, offering a framework for understanding interactions in chemical and pharmaceutical processes (Hart et al., 2015).

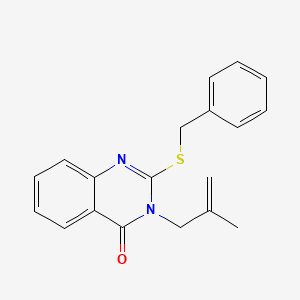

Polymorphism in NO-Releasing Derivatives

NCX4016, a nitrooxy-derivative of aspirin with enhanced therapeutic properties, exhibits polymorphism, presenting opportunities for improved drug formulations with better bioavailability and therapeutic efficacy (Foppoli et al., 2004).

Molecular Crystals and Salt Formation Insights

The study of multi-component crystals between 4-phenylpyridine and substituted benzoic acids reveals the influence of chemical and structural factors on the hydrogen bonding and proton transfer, highlighting the intricate balance between co-crystal and organic salt formation. This research provides valuable insights for designing new materials with tailored properties (Seaton et al., 2013).

Synthesis and Evaluation of Mutual Azo Prodrug

The synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid demonstrates a novel approach for treating ulcerative colitis, suggesting new pathways for drug development (Jilani et al., 2013).

Fluorescent Alternatives for Thiol-Quantification Assays

The development of 2,4-dinitrobenzenesulfonyl fluoresceins offers fluorescent alternatives to traditional reagents for thiol quantification in enzyme assays, presenting advancements in analytical chemistry and drug discovery (Maeda et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-[(2-nitrobenzoyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(19)9-10-5-7-11(8-6-10)16-15(20)12-3-1-2-4-13(12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTPMDJEVQRKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)